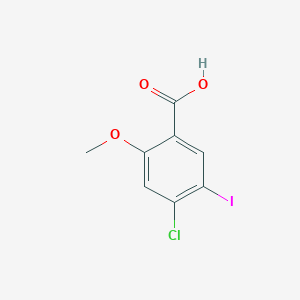

4-Chloro-5-iodo-2-methoxybenzoic acid

Description

BenchChem offers high-quality 4-Chloro-5-iodo-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULZZPLSJNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid: A Strategically Substituted Aromatic Intermediate

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthesis pathway for 4-Chloro-5-iodo-2-methoxybenzoic acid, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the strategic rationale for the selected synthetic route, focusing on the principles of electrophilic aromatic substitution and regiochemical control. A detailed, step-by-step experimental protocol is provided, grounded in established methodologies for aromatic iodination. This guide is intended for an audience of professional researchers, chemists, and drug development scientists, offering field-proven insights into the synthesis of this valuable chemical building block.

Introduction and Strategic Importance

4-Chloro-5-iodo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a dense arrangement of functional groups—a carboxylic acid, a methoxy ether, and two different halogens (chloro and iodo) at specific positions. This unique substitution pattern makes it a highly valuable intermediate for further chemical elaboration. The presence of the iodo group, in particular, offers a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery and the synthesis of complex organic materials.[1] The strategic placement of the chloro and methoxy groups further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological activity.

Synthesis Strategy: Retrosynthesis and Pathway Rationale

A logical and efficient synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid begins with the commercially available precursor, 4-Chloro-2-methoxybenzoic acid .[2] This approach simplifies the synthesis to a single, key transformation: a regioselective electrophilic aromatic iodination.

Retrosynthetic Analysis

The retrosynthetic disconnection points directly to the C-I bond, identifying iodination as the final synthetic step.

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Regioselectivity

The high degree of expected regioselectivity for the introduction of iodine at the C-5 position is a cornerstone of this synthetic strategy. It is dictated by the cumulative directing effects of the substituents already present on the aromatic ring:

-

Methoxy Group (-OCH₃) at C-2: This is a strongly activating, ortho, para-directing group. It powerfully directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions.

-

Chloro Group (-Cl) at C-4: This is a deactivating, yet ortho, para-directing group. It directs electrophiles to the C-3 (ortho) and C-5 (ortho) positions.

-

Carboxylic Acid Group (-COOH) at C-1: This is a deactivating, meta-directing group. It directs incoming electrophiles to the C-3 and C-5 positions.

The directing vectors from all three substituents converge on the C-5 position , making it the most electronically enriched and sterically accessible site for electrophilic attack. The powerful para-directing influence of the methoxy group is the dominant factor, ensuring a highly selective reaction and minimizing the formation of isomeric byproducts.

Recommended Synthesis Pathway and Mechanism

The chosen method for this transformation is the iodination of 4-Chloro-2-methoxybenzoic acid using N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) . This system is well-documented for the mild and efficient iodination of electron-rich or moderately activated aromatic compounds, particularly methoxy-substituted arenes.[3][4]

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Trifluoroacetic acid protonates the NIS, generating a more potent electrophilic iodine species. This activated species is then attacked by the electron-rich aromatic ring at the C-5 position, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a base (e.g., the trifluoroacetate anion) abstracts the proton from the C-5 position to restore aromaticity and yield the final product.

Caption: Experimental workflow for the synthesis.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles.[3][4] Researchers should conduct their own risk assessment and optimization.

Materials:

-

4-Chloro-2-methoxybenzoic acid (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)[5]

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol & Deionized Water (for recrystallization)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxybenzoic acid (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion. Follow this with the dropwise addition of trifluoroacetic acid (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-16 hours.[6] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine and NIS.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water (1x) and saturated brine solution (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 4-Chloro-5-iodo-2-methoxybenzoic acid as a pure solid.

Data Presentation

The following table summarizes key quantitative data for the precursor and the final product.

| Compound Name | 4-Chloro-2-methoxybenzoic acid | 4-Chloro-5-iodo-2-methoxybenzoic acid |

| Role | Precursor / Starting Material | Final Product |

| CAS Number | 57479-70-6[2] | 1440526-64-6 |

| Molecular Formula | C₈H₇ClO₃ | C₈H₆ClIO₃ |

| Molecular Weight ( g/mol ) | 186.59[2] | 312.49 |

| Appearance | White to off-white powder | White to pale yellow solid |

| Melting Point (°C) | 146 - 148[2] | (Not publicly available) |

Conclusion

The synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid is most effectively and strategically accomplished via the direct electrophilic iodination of 4-Chloro-2-methoxybenzoic acid. The inherent directing effects of the substituents on the aromatic ring provide a powerful tool for achieving high regioselectivity, making this a reliable and efficient transformation. The use of N-Iodosuccinimide with a catalytic acid promoter represents a mild and high-yielding method, consistent with modern synthetic standards. This guide provides the necessary theoretical grounding and a practical, actionable protocol for researchers to successfully synthesize this valuable chemical intermediate.

References

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (Accessed: Jan 19, 2026).

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2024). Available at: [Link].

-

Lehmler, H. J., et al. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. (2011). Available at: [Link].

-

Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Available at: [Link].

-

Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Available at: [Link].

- WO2010121904A1 - Process for the iodination of aromatic compounds. Google Patents.

-

ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons. (Table). Available at: [Link].

-

Fosu, S. C., et al. Selective C–H Iodination of (Hetero)arenes. PMC. (2021). Available at: [Link].

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link].

-

Wiley Online Library. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (Journal Article). Available at: [Link].

-

Royal Society of Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity. Organic & Biomolecular Chemistry. (2024). Available at: [Link].

-

ResearchGate. Iodination of substituted indoles. (Table). Available at: [Link].

-

Bergström, M., et al. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Diva-portal.org. (2017). Available at: [Link].

-

Wikipedia. N-Iodosuccinimide. Available at: [Link].

-

CoLab. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017). Available at: [Link].

-

Panetta, C. A., Fang, Z., & Mattern, D. L. Iodination of Methylated Anisoles. ElectronicsAndBooks. (1995). Available at: [Link].

-

PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available at: [Link].

-

Matyjaszczyk, M. S. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. Available at: [Link].

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018). Available at: [Link].

-

ACS Catalysis. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids. (2020). Available at: [Link].

-

Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. (2002). Available at: [Link].

-

Wikipedia. Electrophilic halogenation. Available at: [Link].

-

PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. Available at: [Link].

- WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. Google Patents.

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-氯-2-甲氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination [diva-portal.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodo-2-methoxybenzoic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-iodo-2-methoxybenzoic acid is a halogenated and methoxy-substituted benzoic acid derivative. Its structural complexity makes it a potentially valuable building block in medicinal chemistry and materials science. Structurally related compounds, such as 2-chloro-5-iodobenzoic acid, are recognized as key intermediates in the synthesis of modern pharmaceuticals, including SGLT2 inhibitors for diabetes management.[1][2][3] A thorough understanding of the physicochemical properties of this specific molecule is therefore essential for its effective utilization in research and development. This guide provides a comprehensive analysis of these properties, combining computational predictions with detailed, field-proven experimental protocols for their empirical determination and validation. It is designed to serve as a practical reference for scientists, enabling robust experimental design and interpretation.

Molecular Profile and Structural Context

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These identifiers are crucial for everything from regulatory documentation to computational modeling.

Table 1: Core Molecular Identifiers for 4-Chloro-5-iodo-2-methoxybenzoic acid

| Identifier | Value | Source |

| IUPAC Name | 4-Chloro-5-iodo-2-methoxybenzoic acid | --- |

| CAS Number | 1440526-64-6 | Vendor Data |

| Molecular Formula | C₈H₆ClIO₃ | Calculated |

| Molecular Weight | 312.49 g/mol | Vendor Data |

| Canonical SMILES | COC1=C(C=C(C(=C1)I)Cl)C(=O)O | Calculated |

The molecule's structure, featuring an ortho-methoxy group, a meta-chloro group, and a para-iodo group relative to the carboxylic acid, dictates its electronic and steric properties. The electron-donating methoxy group and the electron-withdrawing halogens create a complex electronic environment that influences acidity, reactivity, and intermolecular interactions.

Predicted Physicochemical Properties: A Starting Point for Investigation

As of the date of this guide, extensive experimental data for 4-Chloro-5-iodo-2-methoxybenzoic acid is not widely available in peer-reviewed literature. This is common for novel or specialized chemical intermediates. In such cases, the standard industry practice is to utilize Quantitative Structure-Property Relationship (QSPR) models to generate reliable predictions.[4][5][6] These computational tools provide a robust baseline for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 160 - 185 | Influences formulation, stability, and purification methods like recrystallization. |

| Boiling Point (°C) | 385 ± 40 | Indicates thermal stability; relevant for high-temperature reactions or purification by distillation. |

| pKa | 2.9 ± 0.3 | Governs ionization state at physiological pH, which critically impacts solubility, permeability, and receptor binding.[7] |

| LogP (Octanol/Water) | 3.5 ± 0.5 | Measures lipophilicity, a key determinant of membrane permeability and oral absorption.[8] |

| Water Solubility (mg/L) | ~150 | Affects bioavailability and formulation options; low solubility is a common challenge in drug development. |

Note: These values are derived from computational QSPR models and should be confirmed by empirical testing using the protocols outlined in this guide.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. Adherence to these methodologies ensures the generation of high-quality, reproducible data essential for regulatory submissions and further research.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[9] A sharp, narrow melting range is characteristic of a pure crystalline substance, while impurities typically depress and broaden this range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will lead to inefficient heat transfer and an inaccurate reading.[10]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a column height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15 °C/minute) to find an approximate melting range. This saves time during the precise measurement.

-

Accurate Determination: Using a new sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the apparatus using certified standards (e.g., benzoic acid, caffeine) before the experiment.

Aqueous Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The Flask Method, as described in OECD Guideline 105, is a standard approach for substances with solubility greater than 10 mg/L.[11][12][13]

Protocol: Shake-Flask Method (OECD 105)

-

System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance). The choice of buffer should not interfere with the final analytical method.

-

Sample Addition: Add an excess amount of the solid compound to a flask containing the buffer. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[13]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter that does not adsorb the compound) is required to separate the solid from the liquid phase.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification. The experiment should be repeated at least three times.

Caption: Workflow for solubility determination via the Shake-Flask method.

Acid Dissociation Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate and reliable method for its determination.[7][14][15]

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its water solubility is low. Dilute with deionized water to a known volume (e.g., 50 mL). The final concentration should be around 1-10 mM.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH meter with a combination glass electrode to monitor the pH.[16]

-

Titration: While stirring the solution, add small, precise increments (e.g., 0.05-0.10 mL) of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V), and the pKa is then read from the titration curve at half of that volume.

-

Validation: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) before starting. The concentration of the NaOH titrant must be accurately known via standardization with a primary standard like potassium hydrogen phthalate (KHP).

Anticipated Spectroscopic Profile

While experimental spectra are not available, the molecular structure allows for a detailed prediction of the key features expected in NMR, IR, and Mass Spectrometry. This serves as a guide for spectral interpretation when data is acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[17][18]

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >10 ppm. Its chemical shift can be concentration-dependent.

-

Aromatic Protons: The molecule has two aromatic protons. Due to the substitution pattern, they will appear as two distinct singlets. The proton at C6 (between the methoxy and iodo groups) will likely be the most upfield, while the proton at C3 (between the carboxylic acid and chloro groups) will be more downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8-4.1 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): Expected in the 165-175 ppm region.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the methoxy group (C2) will be the most downfield of the oxygen/halogen-substituted carbons. The carbon bearing the iodine (C5) will show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The remaining carbons (C1, C3, C4, C6) will have chemical shifts influenced by their respective substituents.

-

Caption: Correlation between functional groups and expected NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[19][20]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[21][22]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band should appear around 1680-1710 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of the substituents influence this position.[23]

-

C-O Stretch: Absorptions corresponding to the C-O bonds of the carboxylic acid and the methoxy ether will appear in the 1200-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-I Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[24]

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 312 (for the ³⁵Cl isotope) and m/z 314 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. The presence of iodine (a single isotope, ¹²⁷I) will make this a heavy ion. Aromatic rings are stable, so the molecular ion peak is expected to be prominent.[25]

-

Key Fragments:

-

[M-OH]⁺: Loss of a hydroxyl radical (17 amu) is a common fragmentation for carboxylic acids.

-

[M-COOH]⁺: Loss of the entire carboxyl group (45 amu) is also a characteristic fragmentation pathway.

-

Loss of Halogens: Fragmentation involving the loss of Cl (35/37 amu) or I (127 amu) radicals may also be observed.

-

Conclusion

4-Chloro-5-iodo-2-methoxybenzoic acid is a compound with significant potential as a synthetic intermediate. While comprehensive experimental data is not yet cataloged in public databases, this guide establishes a robust framework for its characterization. The combination of reliable computational predictions and detailed, validated experimental protocols provides researchers with the necessary tools to confidently determine its physicochemical properties. The accurate measurement of these parameters is a non-negotiable prerequisite for advancing any compound through the drug discovery and development pipeline, ensuring that decisions are based on sound, empirical data.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Available at: [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 19, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Drovics, M., et al. (2018). Best Practices for QSAR Model Reporting. National Institutes of Health. Available at: [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available at: [Link]

- Google Patents. (n.d.). A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. Retrieved January 19, 2026, from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 19, 2026, from [Link]

-

Syntech Research. (n.d.). Melting point determination. Available at: [Link]

-

Teage. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

-

The Pharmaffiliates. (n.d.). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Retrieved January 19, 2026, from [Link]

-

WIPO Patentscope. (2022). A process for preparing SGLT2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. Available at: [Link]

Sources

- 1. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]

- 2. calibrechem.com [calibrechem.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. dromicslabs.com [dromicslabs.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. athabascau.ca [athabascau.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. asdlib.org [asdlib.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. GCMS Section 6.9.5 [people.whitman.edu]

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-iodo-2-methoxybenzoic acid (CAS No. 1440526-64-6), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry. While a relatively niche compound, its structural motifs are integral to the synthesis of contemporary pharmaceuticals, most notably as a key intermediate in the preparation of sodium-glucose cotransporter-2 (SGLT2) inhibitors. This document serves as a detailed resource, consolidating information on its chemical identity, structural elucidation, a proposed synthetic pathway, physicochemical properties, and critical safety and handling protocols. The guide is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Pharmaceutical Synthesis

Halogenated benzoic acid derivatives are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents. The introduction of halogen atoms and other substituents onto the benzoic acid core allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-5-iodo-2-methoxybenzoic acid is a prime example of such a strategically functionalized molecule. Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group, offers multiple reactive handles for diverse chemical transformations, making it a valuable precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Elucidation

CAS Number: 1440526-64-6[1]

Molecular Formula: C₈H₆ClIO₃

Molecular Weight: 312.49 g/mol [1]

IUPAC Name: 4-Chloro-5-iodo-2-methoxybenzoic acid

The structure of 4-Chloro-5-iodo-2-methoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, a chloro group at position 4, and an iodo group at position 5.

Chemical Structure:

Caption: Proposed synthetic workflow for 4-Chloro-5-iodo-2-methoxybenzoic acid.

Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup: In a well-ventilated fume hood, to a stirred solution of 4-chloro-2-methoxybenzoic acid in a suitable solvent (e.g., acetic acid), add the iodinating agent (e.g., a mixture of iodine and an oxidizing agent like iodic acid in the presence of sulfuric acid).

-

Step 2: Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Step 3: Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of an aqueous reducing agent (e.g., sodium thiosulfate) to quench any unreacted iodine.

-

Step 4: Isolation: The precipitated solid can be collected by filtration, washed with water, and dried.

-

Step 5: Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

The choice of an electrophilic aromatic substitution is a standard and effective method for introducing a halogen onto an activated benzene ring.

-

The methoxy group at the 2-position and the chloro group at the 4-position are ortho, para-directing. The iodination is expected to occur at the 5-position, which is ortho to the activating methoxy group and para to the deactivating but ortho, para-directing chloro group.

-

The use of an oxidizing agent in conjunction with iodine generates a more potent electrophilic iodine species, facilitating the substitution.

-

Aqueous work-up with a reducing agent is crucial to remove excess iodine, which can interfere with product isolation and purity.

-

Recrystallization is a standard and effective technique for purifying solid organic compounds.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. In a solvent like DMSO-d₆, the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The two aromatic protons would appear as singlets due to the lack of adjacent protons for coupling. The methoxy protons would be observed as a sharp singlet around 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of approximately 100-160 ppm, with the carbon attached to the iodine atom being significantly shielded. The methoxy carbon will resonate at around 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C-O stretching bands for the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS) (Predicted):

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 312. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).

Applications in Drug Development: A Key Intermediate for SGLT2 Inhibitors

4-Chloro-5-iodo-2-methoxybenzoic acid and its close analogs are crucial building blocks in the synthesis of SGLT2 inhibitors, a class of drugs used in the treatment of type 2 diabetes. [2]SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.

A notable example is the synthesis of Dapagliflozin, where a structurally similar intermediate is employed. [2]The chloro and iodo substituents on the benzoic acid ring provide the necessary reactivity and steric properties for subsequent cross-coupling reactions to construct the complex diarylmethane core of these inhibitors.

Logical Relationship in SGLT2 Inhibitor Synthesis:

Caption: Role of the title compound in the synthesis of SGLT2 inhibitors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-5-iodo-2-methoxybenzoic acid is not widely available, general precautions for handling halogenated aromatic carboxylic acids should be strictly followed. Based on the safety data for similar compounds, the following guidelines are recommended. [3][4][5][6] Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Wash hands and any exposed skin thoroughly after handling. [3][4][5][6] * Do not eat, drink, or smoke when using this product. [3] * Wear protective gloves, protective clothing, eye protection, and face protection. [3][4][5][6] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [3][4][5][6] * Use only outdoors or in a well-ventilated area. [3][4][5][6]* Response:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. [3] * If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. [3][4][5][6] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3][4][5][6] * If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [3][4][5][6]* Storage:

-

Store in a well-ventilated place. Keep container tightly closed. [3][4][5][6] * Store locked up.

-

-

Disposal:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working in a poorly ventilated area or if dust is generated.

Conclusion

4-Chloro-5-iodo-2-methoxybenzoic acid is a strategically important, yet under-documented, chemical intermediate. Its value lies in its potential as a key building block for the synthesis of complex pharmaceutical agents, particularly SGLT2 inhibitors. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, predicted spectroscopic data, and essential safety information. It is hoped that this consolidated resource will facilitate further research and application of this versatile compound in the advancement of drug discovery and development.

References

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

Sources

Solubility and stability of 4-Chloro-5-iodo-2-methoxybenzoic acid

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-5-iodo-2-methoxybenzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction

4-Chloro-5-iodo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its multifaceted structure, featuring a carboxylic acid group, a methoxy ether, and two distinct halogen substituents (chloro and iodo), makes it a compound of significant interest as a building block or intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of these functional groups offers multiple reaction sites for further chemical modification. Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its effective utilization in any research or development pipeline, from synthetic route optimization to formulation and preclinical evaluation.

This guide provides a comprehensive technical overview of the solubility and stability profiles of 4-Chloro-5-iodo-2-methoxybenzoic acid. We will explore the theoretical underpinnings of its behavior, present methodologies for its empirical determination, and offer field-proven insights to guide experimental design and troubleshooting.

Physicochemical and Structural Properties

The behavior of 4-Chloro-5-iodo-2-methoxybenzoic acid in various environments is dictated by its molecular structure. The presence of a polar, acidic carboxylic acid group allows for hydrogen bonding and acid-base chemistry. The methoxy group also contributes to polarity, while the large, halogenated benzene ring introduces significant nonpolar character, which will temper its solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClIO₃ | Calculated |

| Molecular Weight | 328.49 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from analogs[1] |

| pKa | ~3-4 (predicted) | Inferred from benzoic acid analogs |

Note: As this is a specialized chemical intermediate, comprehensive experimental data is not widely published. The properties are largely inferred from its structure and data on analogous compounds. Experimental verification is paramount.

Solubility Profile: A Dichotomy of Polarity

The solubility of an API or intermediate is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. The structure of 4-Chloro-5-iodo-2-methoxybenzoic acid suggests a nuanced solubility profile.

Mechanistic Insights into Solubility

The principle of "like dissolves like" is the primary determinant of solubility.[2]

-

Polar Interactions : The carboxylic acid (-COOH) and methoxy (-OCH₃) groups are polar and capable of forming hydrogen bonds. This predicts favorable solubility in polar protic solvents (e.g., alcohols like ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF).[2][3]

-

Nonpolar Interactions : The bulky, hydrophobic benzene ring, further enlarged by the chloro and iodo substituents, limits aqueous solubility. Solubility in nonpolar solvents like toluene or hexanes is expected to be low.

-

pH-Dependent Aqueous Solubility : The carboxylic acid group is the most significant driver of pH-dependent solubility. In acidic to neutral aqueous media (pH < pKa), the compound exists in its neutral, less soluble form. In alkaline media (pH > pKa), it deprotonates to form a highly polar and water-soluble carboxylate salt.[2] This property is crucial for designing aqueous-based reactions, extractions, and formulations.

Quantitative Solubility Data

A literature search did not yield specific quantitative solubility data for 4-Chloro-5-iodo-2-methoxybenzoic acid. The following table presents expected qualitative solubility and serves as a template for experimental determination. For reference, data on the related compound 4-methoxybenzoic acid shows high solubility in alcohols and esters, and low solubility in water, which aligns with theoretical expectations.[2][4][5]

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH 3) | Polar Protic, Acidic | Low | Neutral form of carboxylic acid dominates. |

| Water (pH 8) | Polar Protic, Basic | High | Formation of soluble carboxylate salt. |

| Methanol / Ethanol | Polar Protic | High | Hydrogen bonding with -COOH and -OCH₃ groups. |

| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | Moderate | Favorable ester-acid interactions. |

| Dichloromethane | Nonpolar | Low to Moderate | Limited interaction with polar functional groups. |

| Toluene | Nonpolar | Low | Dominated by nonpolar ring system. |

Stability Profile: Identifying Potential Liabilities

Chemical stability determines a compound's shelf-life and the integrity of experimental results.[6] The functional groups in 4-Chloro-5-iodo-2-methoxybenzoic acid present several potential degradation pathways that must be investigated through forced degradation (stress testing) studies.[][8]

Hydrolytic Stability (pH-Dependent)

-

Acidic Conditions : While generally stable in mild acid, harsh acidic conditions (e.g., strong acid, elevated temperature) could potentially lead to the hydrolysis of the methoxy ether linkage, yielding 4-chloro-5-iodo-2-hydroxybenzoic acid.[9]

-

Neutral Conditions : The compound is expected to be stable at neutral pH.

-

Basic Conditions : In basic solutions, the compound exists as the carboxylate salt, which is generally stable. Extreme basic conditions combined with heat could also promote O-demethylation.[9][10]

Photostability

Aromatic halides, particularly iodo-substituted compounds, are often susceptible to photodegradation.[11] Exposure to UV or high-intensity visible light can induce cleavage of the carbon-iodine bond, potentially forming radical species that can lead to a cascade of degradation products. Photostability testing according to ICH Q1B guidelines is essential if the compound is to be handled or stored under ambient light.[12][13]

Thermal Stability

The compound is expected to be a stable solid under normal storage conditions.[14] However, at elevated temperatures approaching its melting point, decarboxylation (loss of CO₂) is a potential degradation pathway for benzoic acids, which would yield 1-chloro-2-iodo-5-methoxybenzene.

Oxidative Stability

The aromatic ring and methoxy group may be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are necessary to assess this liability.

Experimental Protocols

The following protocols provide robust, self-validating frameworks for the empirical determination of solubility and stability.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation : Add an excess amount of 4-Chloro-5-iodo-2-methoxybenzoic acid to a series of sealed, clear glass vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is critical to ensure saturation is reached.[2][15]

-

Equilibration : Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) sufficient to reach equilibrium. A preliminary time-point study should be conducted to determine when solubility reaches a plateau.

-

Phase Separation : Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

-

Analysis : Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Calculation : Use the measured concentration and the volume of the sample to calculate the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Forced Degradation Study for Stability Assessment

This study intentionally stresses the compound to identify potential degradation products and establish its stability profile.[11]

Methodology:

-

Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions : Aliquot the stock solution into separate vials for each stress condition. A "dark control" sample, wrapped in aluminum foil and kept at ambient temperature, should be prepared for comparison.[11]

-

Acid Hydrolysis : Add 0.1 N HCl and heat at 60-80 °C.

-

Base Hydrolysis : Add 0.1 N NaOH and heat at 60-80 °C.

-

Oxidation : Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress : Heat a solid sample or solution at a high temperature (e.g., 80 °C).

-

Photostability : Expose a solution or solid sample to a light source compliant with ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[12]

-

-

Time Points : Sample each condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis : Analyze all samples, including the control, using a stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the separation of the parent compound from any degradation products and helps in peak purity assessment.

-

Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks (degradants). The goal is to achieve 5-20% degradation to ensure the stress is sufficient but not overly destructive.[9]

Caption: Decision Workflow for a Forced Degradation Study.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[19]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and bases.[18][19]

-

Spills : In case of a spill, avoid generating dust. Use a HEPA-filter vacuum for cleanup and place the material in sealed containers for disposal.[19]

Conclusion

4-Chloro-5-iodo-2-methoxybenzoic acid is a compound with a predictable yet complex solubility and stability profile. Its solubility is dominated by the interplay between its polar functional groups and its nonpolar halogenated core, with pH being a critical modulator of aqueous solubility. The stability is generally robust, but potential liabilities exist concerning photodegradation and degradation under harsh hydrolytic conditions. The experimental protocols provided in this guide offer a clear path to generating the empirical data necessary to confidently handle, store, and utilize this valuable chemical intermediate in advanced research and development applications.

References

-

Title: Chemical vs. Physical Stability of Formulations Source: Microtrac URL: [Link]

-

Title: Carboxylic Acid Unknowns and Titration Source: University Course Material URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Academic Experimental Procedure URL: [Link]

-

Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Stability Testing of Pharmaceutical Products Source: The Pharma Review URL: [Link]

-

Title: CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]

-

Title: Determination and correlation for solubility of aromatic acids in solvents Source: ResearchGate URL: [Link]

-

Title: AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID Source: Experimental Handbook URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Toronto Scarborough URL: [Link]

-

Title: Safety Data Sheet: Benzoic acid Source: Carl ROTH URL: [Link]

-

Title: Benzoic Acid Uses and Safe Handling: A Comprehensive Guide Source: SDS Management Software URL: [Link]

-

Title: Benzoic Acid – Uses and Safety Source: VelocityEHS URL: [Link]

-

Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL: [Link]

-

Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]

-

Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL: [Link]

-

Title: Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Source: Applied Ecology and Environmental Research URL: [Link]

-

Title: 4-Methoxybenzoic Acid Source: PubChem URL: [Link]

-

Title: 4-Chloro-5-methoxy-2-nitrobenzoic acid Source: PubChem URL: [Link]

-

Title: 4-Amino-5-chloro-2-methoxybenzoic acid Source: PubChem URL: [Link]

- Title: Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid Source: Google Patents URL

-

Title: Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition Source: ResearchGate URL: [Link]

-

Title: NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids Source: BYJU'S URL: [Link]

-

Title: Stability of the X-ray Contrast Agent iodixanol...Towards Acid, Base, Oxygen, Heat and Light Source: PubMed URL: [Link]

Sources

- 1. 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester | 1629269-31-3 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalconference.info [globalconference.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 6. iipseries.org [iipseries.org]

- 8. longdom.org [longdom.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK [sdsmanager.com]

- 19. ehs.com [ehs.com]

Introduction: The Emergence of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxybenzoic Acid: Synthesis, Significance, and Application in Modern Drug Discovery

4-Chloro-5-iodo-2-methoxybenzoic acid has risen from a relatively obscure chemical entity to a pivotal building block in the synthesis of a blockbuster class of drugs: the sodium-glucose cotransporter-2 (SGLT2) inhibitors. These drugs, including Dapagliflozin and Empagliflozin, have revolutionized the treatment of type 2 diabetes. The history of this benzoic acid derivative is not one of a singular, celebrated discovery, but rather a story of enabling cutting-edge drug development. Its importance is intrinsically linked to the success of the pharmaceuticals it helps create. This guide provides a comprehensive overview of its synthesis, the chemical rationale for its use, and its role in the broader context of medicinal chemistry.

The Strategic Importance of Substitution: Why This Structure Matters

The specific arrangement of chloro, iodo, and methoxy groups on the benzoic acid ring is not accidental. Each substituent plays a crucial role in the synthesis of SGLT2 inhibitors. The methoxy group influences the electronic properties of the ring and serves as a synthetic handle. The chloro and iodo groups are strategically positioned to facilitate the coupling reactions that form the core structure of the final drug molecules. In particular, the iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, a common strategy for forming carbon-carbon bonds in complex molecule synthesis.

Synthetic Pathways: From Commodity Chemicals to a High-Value Intermediate

The industrial production of 4-Chloro-5-iodo-2-methoxybenzoic acid has been optimized for efficiency and yield, driven by the high demand for SGLT2 inhibitors. A common synthetic route starts from the readily available and inexpensive 2-chlorobenzoic acid.

A Representative Synthesis of a Core Intermediate: 2-Chloro-5-iodobenzoic Acid

A widely practiced synthesis for the closely related and often utilized precursor, 2-chloro-5-iodobenzoic acid, involves a multi-step process starting from 2-chlorobenzoic acid. This process is detailed in patent literature, such as CN106748721B[1].

Step 1: Nitration

The initial step is the nitration of 2-chlorobenzoic acid to introduce a nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the reaction.

Step 2: Reduction

The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group, forming 2-chloro-5-aminobenzoic acid. This reduction can be accomplished using various reducing agents, such as iron powder in the presence of an acid.

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

The final step is the conversion of the amino group to an iodo group via a diazotization reaction followed by treatment with an iodide salt, such as potassium iodide. This classic Sandmeyer-type reaction proceeds through a diazonium salt intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid[1]

Materials:

-

2-chlorobenzoic acid

-

Concentrated nitric acid (65%)

-

Concentrated sulfuric acid

-

Iron powder

-

Hydrochloric acid

-

Sodium nitrite

-

Potassium iodide

-

Ethyl acetate

-

Toluene or isopropanol for recrystallization

Procedure:

-

Nitration: To a flask containing concentrated sulfuric acid, slowly add 2-chlorobenzoic acid while stirring and maintaining a low temperature. Cool the mixture to -5 to 0°C and add concentrated nitric acid dropwise, ensuring the temperature remains in this range. After the addition is complete, allow the reaction to proceed for 2 hours at 0-5°C. Quench the reaction by pouring the mixture into ice water, which will precipitate the 2-chloro-5-nitrobenzoic acid. Filter and wash the solid with water.

-

Reduction: Suspend the 2-chloro-5-nitrobenzoic acid in water and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction until the starting material is consumed. Cool the reaction and filter to remove the iron sludge. The filtrate contains 2-chloro-5-aminobenzoic acid.

-

Diazotization and Iodination: Dissolve the 2-chloro-5-aminobenzoic acid in aqueous sulfuric acid and cool to 0-10°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. After the diazotization is complete, add an aqueous solution of potassium iodide. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The product, 2-chloro-5-iodobenzoic acid, will precipitate. Filter the solid, wash with water, and then dissolve in ethyl acetate. Wash the organic layer successively with hydrochloric acid, sodium bisulfate solution, and saturated brine. Dry the organic layer over magnesium sulfate and concentrate to obtain the crude product. Purify by recrystallization from toluene or isopropanol.

Yield and Purity:

This process is reported to have a high yield and purity suitable for industrial production[1].

| Step | Product | Typical Yield | Typical Purity |

| Nitration | 2-chloro-5-nitrobenzoic acid | 95.8% | 98.5% |

| Iodination | 2-chloro-5-iodobenzoic acid | 93.7% | 99.6% |

Visualizing the Synthesis

Caption: Synthetic pathway for 2-chloro-5-iodobenzoic acid.

Role in the Synthesis of SGLT2 Inhibitors

The resulting 2-chloro-5-iodobenzoic acid is a key precursor for the synthesis of the aglycone portion of SGLT2 inhibitors. The next critical step is typically a Friedel-Crafts acylation or a related coupling reaction to attach the substituted phenyl ring to another aromatic moiety, followed by the introduction of the glucose or C-glucoside component.

For instance, in the synthesis of Dapagliflozin, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is a key intermediate formed from 2-chloro-5-iodobenzoic acid or its acid chloride[2][3].

The Logic of the C-Glucoside Bond Formation

A crucial step in the synthesis of many SGLT2 inhibitors is the formation of a C-glucoside bond, which is more stable to metabolic degradation than a more conventional O-glucoside linkage. This is often achieved by reacting a protected gluconolactone with an organometallic reagent derived from the aglycone. The iodo-substituent on the benzoic acid derivative is instrumental in forming this organometallic species, typically via a lithium-halogen exchange.

Caption: Generalized workflow for C-glucoside bond formation.

Conclusion: A Molecule Defined by its Application

The discovery and history of 4-Chloro-5-iodo-2-methoxybenzoic acid are intrinsically tied to the rise of SGLT2 inhibitors. While it may not have a storied past like some foundational molecules in organic chemistry, its importance in modern medicine is undeniable. The development of efficient and scalable syntheses for this key intermediate has been a critical enabling factor in bringing a new generation of diabetes treatments to patients worldwide. For researchers and drug development professionals, understanding the synthesis and strategic importance of this molecule offers valuable insights into the intricate interplay between process chemistry and medicinal chemistry in the creation of novel therapeutics.

References

- US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof.

- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- US9834533B2 - Process for preparing SGLT2 inhibitors and intermediates thereof.

- US9315438B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and the use thereof.

- WO2014159151A1 - Methods for preparing sglt2 inhibitors.

Sources

- 1. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]

- 2. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 3. US9834533B2 - Process for preparing SGLT2 inhibitors and intermediates thereof - Google Patents [patents.google.com]

Potential biological activities of substituted benzoic acids

An In-depth Technical Guide to the Potential Biological Activities of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a versatile class of organic molecules that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The foundational structure, a benzene ring attached to a carboxylic acid group, allows for diverse functionalization, leading to a broad range of pharmacological effects.[1] This technical guide provides a comprehensive overview of the key biological activities exhibited by substituted benzoic acids, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It delves into the underlying mechanisms of action, explores structure-activity relationships (SAR), and provides detailed experimental protocols for the evaluation of these activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents based on the benzoic acid scaffold.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have been utilized for their medicinal and preservative properties for centuries.[1] The core structure consists of a benzene ring bonded to a carboxyl group, which imparts acidic properties and influences its chemical reactivity.[1] The true potential of this scaffold lies in the ability to modify the benzene ring with various substituents, which can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity.[1]

The position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of these substituents play a crucial role in determining the molecule's interaction with biological targets.[2][3] This guide will explore the fascinating relationship between the chemical structure of substituted benzoic acids and their diverse biological functions, providing both theoretical insights and practical experimental guidance.

Antimicrobial Activity

Substituted benzoic acids have long been recognized for their ability to inhibit the growth of a wide range of microorganisms, including bacteria and fungi.[1][4][5] This has led to their use as preservatives in food, cosmetics, and pharmaceutical preparations.[1][6]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its derivatives is dependent on the pH of the environment.[7][8] The undissociated, lipophilic form of the acid can readily pass through the microbial cell membrane.[5] Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton (H+) and acidifying the cytoplasm.[5][8] This disruption of the intracellular pH can inhibit the function of critical enzymes and disrupt cellular transport processes, ultimately leading to the cessation of cell growth and, in some cases, cell death.[5][8]

Specifically, the anaerobic fermentation of glucose through phosphofructokinase can be significantly decreased.[8] The lipophilic nature of these acids also allows them to interfere with the active uptake of certain amino acids and oxo acids in bacteria like Escherichia coli and Bacillus subtilis.[5]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of substituted benzoic acids is significantly influenced by the nature and position of the substituents on the aromatic ring.

-

Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates passage through the microbial cell membrane.[5]

-

Hydroxyl and Methoxyl Groups: The presence of hydroxyl (-OH) or methoxyl (-OCH3) groups can modulate the antimicrobial effect. For instance, salicylic acid (2-hydroxybenzoic acid) demonstrates strong antibacterial activity.[7] The position of these substituents is critical; for example, attaching a hydroxyl or methoxyl group can sometimes weaken the antibacterial effect, with the ortho position for the hydroxyl group being an exception.[7]

-

Halogens: The introduction of halogen atoms, such as chlorine, can enhance antimicrobial potential.[9] For example, 2-chlorobenzoic acid derivatives have shown significant activity against Gram-negative bacteria like E. coli.[9]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have revealed that topological parameters and molecular connectivity indices can predict the antimicrobial activity of benzoic acid derivatives.[9] For instance, studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, have shown that inhibitory activity increases with hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a standard procedure for determining MIC.[9]

Materials:

-

Test compounds (substituted benzoic acids)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Sterile test tubes

-

Pipettes

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in the appropriate growth medium in a series of sterile test tubes to obtain a range of concentrations.

-

Inoculation: Inoculate each tube with a standardized suspension of the microorganism (e.g., 10^5 CFU/mL).

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum). A standard antibiotic (e.g., norfloxacin for bacteria, clotrimazole for fungi) should also be tested as a reference.[4][9]

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Observation: Determine the MIC by visually inspecting the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity

Substituted benzoic acids, particularly those with hydroxyl groups, can act as potent antioxidants by scavenging free radicals and inhibiting oxidative processes.[11][12][13] This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

Mechanism of Action

The antioxidant activity of phenolic benzoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.[12] The stability of this radical is a key determinant of the antioxidant capacity.

Structure-Activity Relationship (SAR)

The antioxidant potential of substituted benzoic acids is heavily dependent on the number and position of hydroxyl and other substituents.

-

Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. Dihydroxy and trihydroxy derivatives are typically more potent than monohydroxy derivatives.[11][12]

-

Position of Hydroxyl Groups: The position of the hydroxyl group relative to the carboxyl group and other substituents is critical. Compounds with hydroxyl groups in the ortho and para positions to the carboxylate group often exhibit the best antioxidant properties.[13]

-

Other Substituents: Electron-donating groups can enhance the H-donating ability of the phenolic ring, while electron-withdrawing groups have a negative influence.[12]

-

Comparison with Cinnamic Acids: Cinnamic acid derivatives are often more efficient antioxidants than their benzoic acid counterparts, likely due to the double bond in the propenoic side chain which further stabilizes the radical through resonance.[11][12]

A study comparing the antioxidant activity of various benzoic acid derivatives found the following increasing order of activity in a competition kinetic test: p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy.[11][12][14]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Materials:

-

Test compounds (substituted benzoic acids)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds in methanol. Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by testing a range of concentrations and plotting the percentage of scavenging activity against the concentration.

Anti-inflammatory Activity

Certain substituted benzoic acids exhibit significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[15][16]

Mechanism of Action

A key mechanism of anti-inflammatory action for some benzoic acid derivatives, such as salicylic acid, is the inhibition of cyclooxygenase (COX) enzymes.[15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Quantum chemical studies have proposed a two-way charge transfer model for the binding of benzoic and salicylic acids to the COX enzyme.[15]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity is highly dependent on the specific substitution pattern.

-

Hydroxyl Group Position: The presence of a hydroxyl group at the ortho position to the carboxyl group (as in salicylic acid) is crucial for potent COX inhibition.

-

Other Substituents: The addition of other functional groups can modulate the anti-inflammatory activity. For example, derivatives of p-hydroxybenzoic acid have been shown to inhibit acetic acid-induced edema.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Test compounds

-

Carrageenan solution (1% in saline)

-

Male Wistar rats (150-200 g)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the substituted benzoic acid derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.

Anticancer Activity

A growing body of evidence suggests that substituted benzoic acids possess significant anticancer potential, acting through various molecular pathways.[18][19]

Mechanism of Action

The anticancer mechanisms of substituted benzoic acids are diverse and can include:

-